5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, an ethyl-substituted thiadiazole ring, a propylsulfanyl group, and a carboxamide group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with a suitable chlorinating agent, such as phosphorus oxychloride, under reflux conditions.
Pyrimidine Ring Formation: The thiadiazole intermediate is then reacted with a pyrimidine derivative, such as 2-chloro-4,6-dimethoxypyrimidine, in the presence of a base like sodium hydride to form the pyrimidine ring.
Introduction of the Propylsulfanyl Group: The resulting compound is then treated with propylthiol in the presence of a suitable catalyst, such as triethylamine, to introduce the propylsulfanyl group.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine, such as ammonia or an amine derivative, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxylic acid
Uniqueness
The uniqueness of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl-substituted thiadiazole ring and the propylsulfanyl group differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
Molecular Formula |
C12H14ClN5OS2 |
---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H14ClN5OS2/c1-3-5-20-11-14-6-7(13)9(15-11)10(19)16-12-18-17-8(4-2)21-12/h6H,3-5H2,1-2H3,(H,16,18,19) |
InChI Key |
LVCHGGCDXDJZIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)CC)Cl |
Origin of Product |
United States |
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